Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate
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Overview
Description
Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyridin-4-yloxy group, and a cyclobutylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate typically involves the reaction of trans-3-(pyridin-4-yloxy)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar carbamate structure but differs in the presence of a piperidinyl group instead of a cyclobutyl group.
Tert-butyl N-[trans-4-methyl-3-piperidyl]carbamate: Another related compound with a piperidyl group and different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(3-pyridin-4-yloxycyclobutyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-8-12(9-10)18-11-4-6-15-7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
KACYIYAWVRNBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
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